molecular formula C10H9Cl2NO3 B11950926 4-(3,4-Dichloroanilino)-4-oxobutanoic acid

4-(3,4-Dichloroanilino)-4-oxobutanoic acid

Cat. No.: B11950926
M. Wt: 262.09 g/mol
InChI Key: WFQJCNSEYTZNFO-UHFFFAOYSA-N
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Description

4-(3,4-Dichloroanilino)-4-oxobutanoic acid is a substituted oxobutanoic acid derivative featuring a 3,4-dichloroanilino group. For instance, the 2,4-dichloro positional isomer (CAS 17722-66-6) has a molecular formula of C₁₀H₉Cl₂NO₃, molar mass of 262.09 g/mol, and is used in pharmaceutical intermediates . The 3,4-dichloro substitution likely enhances lipophilicity and halogen bonding capacity compared to non-chlorinated analogs, influencing its biological activity and solubility.

Properties

Molecular Formula

C10H9Cl2NO3

Molecular Weight

262.09 g/mol

IUPAC Name

4-(3,4-dichloroanilino)-4-oxobutanoic acid

InChI

InChI=1S/C10H9Cl2NO3/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)

InChI Key

WFQJCNSEYTZNFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCC(=O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichloroanilino)-4-oxobutanoic acid typically involves the reaction of 3,4-dichloroaniline with a suitable acylating agent. One common method is the acylation of 3,4-dichloroaniline with succinic anhydride under acidic conditions. The reaction proceeds as follows:

    Reactants: 3,4-dichloroaniline and succinic anhydride.

    Conditions: The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid, at elevated temperatures.

    Product: The resulting product is 4-(3,4-Dichloroanilino)-4-oxobutanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichloroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the aniline group to an amine.

    Substitution: The dichloro groups on the aniline ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

4-(3,4-Dichloroanilino)-4-oxobutanoic acid is primarily explored for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation by interfering with specific signaling pathways.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways, which could have implications for treating various diseases.

Agrochemicals

The compound is utilized in the formulation of agrochemicals:

  • Pesticides and Herbicides : Its chemical structure allows it to function as an active ingredient in pest control formulations due to its potential toxicity to unwanted organisms.

Industrial Applications

In industrial chemistry, 4-(3,4-Dichloroanilino)-4-oxobutanoic acid serves as an intermediate:

  • Synthesis of Dyes and Pigments : The compound can be used to produce various dyes due to its chromophoric properties.
  • Chemical Manufacturing : It acts as a building block for synthesizing more complex organic molecules in pharmaceutical and chemical industries.

Case Studies

Several studies have highlighted the applications and effectiveness of 4-(3,4-Dichloroanilino)-4-oxobutanoic acid:

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer properties of derivatives related to 4-(3,4-Dichloroanilino)-4-oxobutanoic acid. Results demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

Case Study 2: Enzyme Inhibition

Research focused on the interaction of 4-(3,4-Dichloroanilino)-4-oxobutanoic acid with kynurenine 3-hydroxylase has shown promising results in inhibiting this enzyme's activity. This inhibition is crucial for neuroprotection strategies against neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichloroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The dichloroaniline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The carbonyl group can also participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Electronic Variations

The substituents on the anilino ring and their positions critically determine physicochemical and biological properties:

  • 4-(3,4-Difluoroanilino)-4-oxobutanoic acid: Fluorine’s electronegativity increases polarity but reduces polarizability compared to chlorine, altering solubility and binding interactions (MW 229.18 g/mol) .
  • 4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid (CAS 335210-32-7): The bulky butyrylamino group (MW 312.75 g/mol) introduces hydrogen-bonding sites but reduces aqueous solubility .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
4-(3,4-Dichloroanilino)-4-oxobutanoic acid (Target) C₁₀H₉Cl₂NO₃ ~262.09* High lipophilicity; potential halogen bonding
4-(2,4-Dichloroanilino)-4-oxobutanoic acid C₁₀H₉Cl₂NO₃ 262.09 Lower solubility than 3,4-isomer due to steric effects
4-(3,4-Difluoroanilino)-4-oxobutanoic acid C₁₀H₉F₂NO₃ 229.18 Higher polarity but weaker halogen bonds than chlorine analogs
4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid C₁₄H₁₇ClN₂O₄ 312.75 Enhanced hydrogen bonding; reduced water solubility
4-(3-Chloro-4-methoxyanilino)-4-oxobutanoic acid C₁₁H₁₀ClNO₄ ~255.65 Increased solubility due to methoxy group

*Estimated based on positional isomer data.

Biological Activity

4-(3,4-Dichloroanilino)-4-oxobutanoic acid is a compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including its effects on various cancer cell lines, enzymatic inhibition, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a dichloroaniline moiety linked to a 4-oxobutanoic acid structure, which contributes to its biological properties. The presence of electron-withdrawing chlorine atoms enhances the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with 4-(3,4-Dichloroanilino)-4-oxobutanoic acid, particularly in the context of cancer research and enzymatic inhibition.

Anticancer Activity

  • Cell Proliferation Inhibition :
    • The compound has shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).
    • For instance, it exhibited IC50 values of approximately 0.75 μM against HeLa cells and 1.02 μM against A549 cells, indicating potent activity in inhibiting cell growth .
  • Mechanism of Action :
    • The mechanism appears to involve the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action disrupts normal cellular processes, leading to apoptosis in cancer cells .

Enzymatic Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

  • Tyrosinase Inhibition : Tyrosinase is an important enzyme in melanin production and is a target for skin-whitening agents. Studies have indicated that derivatives of 4-oxobutanoic acids exhibit moderate to strong inhibitory activity against tyrosinase, which could be relevant for cosmetic applications .

Case Studies

Several case studies have documented the biological effects of 4-(3,4-Dichloroanilino)-4-oxobutanoic acid:

  • Study on Cancer Cell Lines :
    • A systematic evaluation of the compound's effects on multiple cancer cell lines revealed a consistent pattern of growth inhibition across different types of cancer. The study employed the resazurin viability assay to quantify cell viability post-treatment .
  • Environmental Impact Study :
    • Research exploring the degradation products of dimethachlon, a related compound, identified 4-(3,5-dichloroanilino)-4-oxobutanoic acid as a significant metabolite affecting soil enzyme activity. This finding underscores the ecological implications of such compounds beyond their direct biological activities .

Data Summary

The following table summarizes key findings related to the biological activity of 4-(3,4-Dichloroanilino)-4-oxobutanoic acid:

Biological Activity Cell Line/Target IC50 Value (μM) Effect
AntiproliferativeHeLa0.75Significant growth inhibition
AntiproliferativeA5491.02Significant growth inhibition
Tyrosinase InhibitionMushroom Tyrosinase122.8 - 244.1Moderate inhibitory activity
Soil Enzyme ActivitySoil Microbial EnzymesN/AAltered enzyme activity

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